tert-Butyl (4-chloro-2-iodophenyl)carbamate
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Overview
Description
tert-Butyl (4-chloro-2-iodophenyl)carbamate is an organic compound with the molecular formula C11H13ClINO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-chloro-2-iodophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-2-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-chloro-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Products include substituted phenylcarbamates with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: The major products are 4-chloro-2-iodoaniline and carbon dioxide.
Scientific Research Applications
tert-Butyl (4-chloro-2-iodophenyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-2-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
Uniqueness
tert-Butyl (4-chloro-2-iodophenyl)carbamate is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13ClINO2 |
---|---|
Molecular Weight |
353.58 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-2-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
XZNIQPNYPHBKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)I |
Origin of Product |
United States |
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